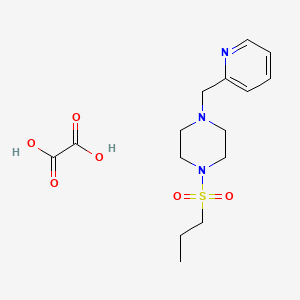
1-(2-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
Overview
Description
1-(2-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, commonly known as FSNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. FSNP is a piperazine derivative that has a unique chemical structure and exhibits a range of biochemical and physiological effects.
Scientific Research Applications
FSNP has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. FSNP has also been investigated for its potential as a drug delivery system, due to its ability to penetrate cell membranes and target specific tissues. Additionally, FSNP has been studied for its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The exact mechanism of action of FSNP is not fully understood, but it is believed to act through multiple pathways. FSNP has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. FSNP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FSNP exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. FSNP has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a key mediator of inflammation. FSNP has also been shown to reduce pain perception in animal models, suggesting its potential as an analgesic. Additionally, FSNP has been shown to induce apoptosis in cancer cells, indicating its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
FSNP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. FSNP has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, FSNP has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its widespread use. Additionally, FSNP has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on FSNP. One area of interest is its potential as a drug delivery system. FSNP has been shown to penetrate cell membranes and target specific tissues, making it a promising candidate for drug delivery applications. Additionally, further research is needed to fully understand the mechanism of action of FSNP and its potential as an anti-inflammatory and analgesic agent. Finally, more studies are needed to evaluate the safety and efficacy of FSNP in human clinical trials.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S.C2H2O4/c22-21-8-4-3-7-19(21)16-23-11-13-24(14-12-23)27(25,26)20-10-9-17-5-1-2-6-18(17)15-20;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGUIAZCDDTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B3944936.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3944945.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944951.png)

![(5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3944965.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3944970.png)
![2-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3944973.png)
![1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B3944986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)
![4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3945018.png)

